Sotalol hydrochloride

概要

説明

準備方法

合成経路と反応条件: ソタロール塩酸塩の合成には、4’-[1-ヒドロキシ-2-(イソプロピルアミノ)エチル]メタンスルホンアニリドと塩酸との反応が含まれます。 このプロセスには、原料を緩衝液に溶解し、撹拌し、混合物を得るために蒸発させ、充填剤と崩壊剤と混合し、ペレット化し、潤滑剤を添加し、錠剤化し、コーティングするなど、いくつかのステップが含まれます .

工業生産方法: ソタロール塩酸塩錠の工業生産には、高い溶解速度と良好な薬物の安定性を確保するための合理化されたプロセスが含まれます。 調製プロセスには、原料の粉砕、篩い分け、ブランクペレットとの混合、エタノール溶液への溶解、エタノールを除去するための回転蒸発、乾燥、崩壊剤と接着剤の添加、ペレット化、篩い分け、乾燥、潤滑剤の添加、コーティングが含まれます .

化学反応の分析

反応の種類: ソタロール塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、酸性、アルカリ性、高温条件下では安定していますが、光と酸化による分解を受けやすいです .

一般的な試薬と条件:

酸化: 過酸化水素(30%)は、一般的に酸化剤として使用されます。

還元: 水素化ホウ素ナトリウムは、還元反応に使用できます。

置換: さまざまなハロゲン化剤は、置換反応に使用できます。

生成される主な生成物: さまざまな条件下でのソタロール塩酸塩の分解生成物には、高速液体クロマトグラフィー(HPLC)と液体クロマトグラフィー-質量分析(LC-MS/MS)技術を使用して特定された関連物質が含まれます .

科学研究への応用

化学: ソタロール塩酸塩は、分光蛍光測定法およびクロマトグラフィー法の開発のための分析化学における参照標準として使用されます .

生物学: 生物学的研究では、ソタロール塩酸塩は、βアドレナリン受容体とカリウムチャネルに対するその影響を研究するために使用されます .

医学: 医学的には、ソタロール塩酸塩は、特に生命を脅かす心室性不整脈や症状のある心房細動または心房flutterなどの異常な心拍を治療および予防するために使用されます .

産業: 製薬業界では、ソタロール塩酸塩は、錠剤、経口液剤、静脈内注射などのさまざまな剤形を製剤化する際に使用されます .

科学的研究の応用

FDA-Approved Indications

Sotalol is predominantly indicated for:

- Ventricular Tachycardia : It is used to treat hemodynamically stable ventricular tachycardia, a potentially life-threatening condition characterized by rapid heartbeats originating from the ventricles .

- Atrial Fibrillation : Sotalol is effective in maintaining sinus rhythm in patients with paroxysmal atrial fibrillation or flutter. It can be administered intravenously to facilitate the transition to oral therapy .

Off-Label Uses

In addition to its approved applications, sotalol is utilized off-label for several conditions:

- Premature Ventricular Contractions (PVCs) : Sotalol can help manage PVCs, which are extra heartbeats originating from the ventricles .

- Postoperative Atrial Fibrillation : It is often employed to manage atrial fibrillation that occurs after cardiac surgery, improving patient outcomes .

- Supraventricular Tachycardia (SVT) : Sotalol is indicated for treating SVT, particularly when administered intravenously .

- Fetal Arrhythmias : In obstetrics, sotalol can be used transplacentally to treat fetal supraventricular tachycardia and atrial fibrillation, showing an 85% resolution rate .

Formulation and Stability Studies

Recent studies have focused on the formulation of sotalol hydrochloride into various dosage forms. For instance:

- Oral Liquid Suspensions : Research demonstrated that extemporaneously prepared oral suspensions of this compound (5 mg/mL) maintained chemical stability for up to 12 weeks under both refrigerated and room temperature conditions. These formulations were shown to be effective in preventing bacterial growth while retaining physical quality over time .

Case Studies and Clinical Insights

Several case studies highlight the practical applications of sotalol in clinical settings:

- A study involving patients with atrial fibrillation noted that while sotalol is effective for maintaining rhythm, its recurrence rate of atrial fibrillation was higher compared to amiodarone, particularly in patients with ischemic heart disease .

- In patients undergoing cardiac surgery, sotalol administration postoperatively was associated with a reduction in atrial fibrillation episodes, underscoring its utility in acute care settings .

作用機序

ソタロール塩酸塩は、二重の作用機序によってその効果を発揮します。

βアドレナリン受容体遮断(クラスII): ソタロール塩酸塩は、βアドレナリン受容体を遮断し、洞周期長の増加、心拍数の低下、房室結節伝導の遅延、房室結節不応期の増加をもたらします.

心臓活動電位持続時間の延長(クラスIII): ソタロール塩酸塩は、心房および心室の単相性活動電位と有効不応期を延長し、心臓の筋肉細胞の収縮力を弱めます.

類似化合物との比較

類似化合物:

メトプロロール: 血圧を下げて狭心症を緩和するために使用される選択的β遮断薬です.

ザレルto(リバーロキサバン): 血栓を防ぐために使用される抗凝固剤です.

ユニークさ: ソタロール塩酸塩は、βアドレナリン受容体遮断薬とカリウムチャネル遮断薬の両方の二重作用を持つため、さまざまなタイプの不整脈の治療に効果的であり、ユニークです . 心臓選択的なメトプロロールとは異なり、ソタロール塩酸塩は非選択的であり、心臓活動電位持続時間を延長します .

生物活性

Sotalol hydrochloride is a well-established antiarrhythmic medication primarily used for the management of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in atrial fibrillation. Its biological activity is characterized by its dual mechanism of action as both a beta-adrenergic antagonist and a Class III antiarrhythmic agent. This article delves into the various aspects of sotalol's biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Sotalol functions through two primary mechanisms:

- Beta-Adrenergic Receptor Blockade : Sotalol acts as a competitive inhibitor of beta-1 and beta-2 adrenergic receptors. This action reduces heart rate and myocardial contractility, contributing to its antiarrhythmic effects.

- Potassium Channel Blockade : It inhibits rapid potassium channels (KCNH2), prolonging the action potential duration and refractory period in cardiac tissues. This Class III action is particularly significant in preventing reentrant arrhythmias by delaying repolarization .

Pharmacokinetics

Sotalol exhibits unique pharmacokinetic properties that influence its clinical use:

- Absorption : The bioavailability of sotalol is 90-100%, with peak plasma concentrations reached within 2 to 4 hours post-administration .

- Distribution : It has a volume of distribution ranging from 1.2 to 2.4 L/kg and does not bind to plasma proteins .

- Elimination : Sotalol is primarily excreted unchanged via the kidneys, with a mean elimination half-life of approximately 7 to 15 hours .

Clinical Efficacy

Sotalol has been extensively studied for its efficacy in managing atrial fibrillation (AF) and ventricular tachycardia (VT). A meta-analysis comparing sotalol with amiodarone for maintaining normal sinus rhythm after cardiac surgery revealed that while sotalol was effective, it had a higher recurrence rate of AF over time compared to amiodarone. Specifically, the relative risk of AF recurrence was significantly higher at 6 months (p=0.027) and at one year (p<0.001) for patients treated with sotalol .

Case Study: Postoperative Management

A notable case involved a patient undergoing coronary artery bypass graft surgery who was transitioned from intravenous amiodarone to sotalol due to concerns about long-term lung function impacts. The patient received sotalol intravenously, followed by oral administration, maintaining sinus rhythm without significant QT interval prolongation throughout the treatment .

Dose-Response Effects

Research has shown that sotalol has dose-dependent effects on cardiovascular parameters:

- Heart Rate Reduction : A study indicated that sotalol decreased heart rate significantly across various doses, with a maximal reduction observed at 30 mg/kg .

- Electrocardiogram Changes : Sotalol prolonged the RR, PR, QT, and corrected QT intervals while minimally affecting arterial pressure or body temperature .

Safety Profile

While sotalol is generally well-tolerated, it carries risks associated with its pharmacological actions:

- Torsades de Pointes (TdP) : The risk of TdP is notably increased at lower heart rates due to its potassium channel blockade . In clinical trials, TdP incidence was reported at less than 1% for long-term use but requires careful monitoring, especially in patients with predisposing factors.

- Adverse Effects : Common side effects include bradycardia (12-13%) and hypotension (6.3%) compared to amiodarone .

Summary Table of Clinical Findings

| Parameter | Sotalol | Amiodarone |

|---|---|---|

| Efficacy in AF Maintenance | Moderate (higher recurrence) | Higher long-term efficacy |

| Risk of TdP | Low (<1%) | Low (<2%) |

| Bradycardia | Common (12-13%) | Less common (4.9%) |

| Hypotension | Moderate (6.3%) | Higher (12-20%) |

特性

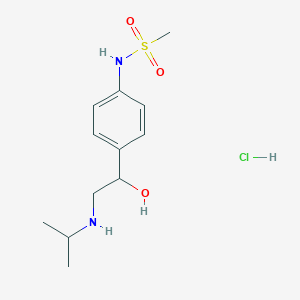

IUPAC Name |

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

366-80-3, 3930-20-9 (Parent) | |

| Record name | Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021278 | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

959-24-0 | |

| Record name | Sotalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。